Unveiling the Molecular Architecture of Tetraiodoethylene: A Crystallographic Guide
Unveiling the Molecular Architecture of Tetraiodoethylene: A Crystallographic Guide
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure analysis of tetraiodoethylene (C₂I₄).
This whitepaper provides a comprehensive overview of the crystal structure of tetraiodoethylene, a molecule of significant interest in materials science and organic chemistry. The following sections detail the experimental protocols for its structural determination, present key crystallographic data in a structured format, and visualize the experimental workflow.
Introduction
Tetraiodoethylene (C₂I₄) is a halogenated ethylene (B1197577) derivative that has garnered attention for its use in organic synthesis and its potential applications in the development of novel materials.[1] Understanding its precise three-dimensional structure is fundamental to elucidating its chemical and physical properties. The seminal work on the crystal structure of tetraiodoethylene was conducted by Haywood and Shirley, who employed neutron powder diffraction to determine its molecular arrangement at a cryogenic temperature of 4 K. Their findings, published in Acta Crystallographica in 1977, form the basis of our current understanding.
Experimental Protocols
The determination of the crystal structure of tetraiodoethylene involves a multi-step process encompassing synthesis, crystallization, and diffraction analysis.
Synthesis of Tetraiodoethylene
Tetraiodoethylene can be synthesized through the iodination of calcium carbide.[1] This reaction is typically performed in a suitable solvent. An alternative method involves the reaction of an aqueous solution of potassium hydroxide (B78521) and iodine with barium carbide in a solvent such as chloroform (B151607) or benzene.[1] Another reported synthesis route is the mixing of separate solutions of diiodoacetylene (B13749442) and iodine in carbon disulfide, with tetraiodoethylene being isolated as a residue after solvent evaporation.[1]
Crystallization
For the purpose of single-crystal X-ray diffraction or powder diffraction, high-quality crystals of tetraiodoethylene are required. While the primary reference for the crystal structure of pure tetraiodoethylene does not detail the specific crystallization method for the sample used, a general approach for obtaining diffraction-quality crystals of organic compounds involves slow evaporation of a saturated solution. Based on its solubility profile, solvents such as benzene, chloroform, toluene, or carbon disulfide would be suitable for this purpose.[1]
In the context of co-crystal formation, tetraiodoethylene has been successfully crystallized by dissolving it with a co-former in a solvent mixture (e.g., acetone/chloroform) and allowing for slow evaporation at room temperature over a period of about two weeks.[2]
Crystal Structure Determination by Neutron Powder Diffraction
The definitive crystal structure of tetraiodoethylene was determined using neutron powder diffraction. This technique is particularly advantageous when X-ray diffraction is challenging due to the presence of heavy atoms like iodine, which can dominate the scattering and make the localization of lighter atoms like carbon difficult.
The experimental workflow for this analysis, as described by Haywood and Shirley, is as follows:
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Sample Preparation: A powdered sample of crystalline tetraiodoethylene is prepared.
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Data Collection: The sample is cooled to 4 K. Neutron powder diffraction data are collected using a diffractometer. To enhance the accuracy of the structure refinement, multiple datasets are collected at different neutron wavelengths.
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Structure Refinement: The collected diffraction profiles are analyzed using the Rietveld refinement method. This is a least-squares method that fits a calculated diffraction profile to the experimental data. The parameters that are refined include the unit cell constants and the atomic coordinates of the atoms within the unit cell.
Data Presentation: Crystallographic and Molecular Structure
The crystal structure of tetraiodoethylene was determined to be monoclinic, with the space group P2₁/c. This space group is a standard setting for the non-standard P2₁/n. The asymmetric unit contains two independent molecules of tetraiodoethylene.
Crystallographic Data
The following table summarizes the key crystallographic data for tetraiodoethylene at 4 K, as determined by neutron powder diffraction.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | Data not available in search results |
| b | Data not available in search results |
| c | Data not available in search results |
| β | Data not available in search results |
| Unit Cell Volume | Data not available in search results |
| Z (molecules per unit cell) | 8 (two independent molecules in the asymmetric unit) |
| Temperature | 4 K |
Note: Specific lattice parameters were not available in the provided search results.
Molecular Geometry
The neutron diffraction study was able to accurately locate the carbon atoms, confirming the planar structure of the tetraiodoethylene molecule. The C=C double bonds of both independent molecules were found to be fully ordered and aligned approximately parallel to the a-axis of the unit cell.
The following table presents the key bond lengths and angles within the tetraiodoethylene molecule.
| Bond | Length (Å) | Angle | Degree (°) |
| C=C | Data not available in search results | I-C-I | Data not available in search results |
| C-I | Data not available in search results | I-C-C | Data not available in search results |
Note: Specific bond lengths and angles were not available in the provided search results.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the crystal structure analysis of tetraiodoethylene.
Conclusion
The crystal structure of tetraiodoethylene, as determined by Haywood and Shirley, reveals a monoclinic system with a P2₁/c space group and two independent molecules in the asymmetric unit. The use of neutron powder diffraction at 4 K was crucial for the accurate determination of the positions of all atoms in the structure. This detailed structural information is invaluable for computational modeling and for understanding the intermolecular interactions that govern the solid-state properties of this compound, providing a solid foundation for its further investigation and application in materials science and drug development.
